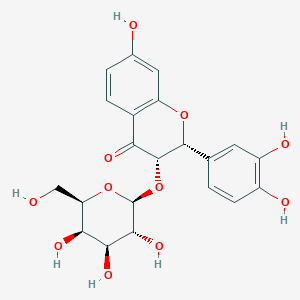
fustin 3-O-beta-D-galactoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fustin 3-O-beta-D-galactoside is a flavanone glycoside that consists of fustin attached to a beta-D-galactosyl moiety at position 3 via a glycosidic linkage. It is a beta-D-galactoside, a monosaccharide derivative, a member of 3'-hydroxyflavanones, a trihydroxyflavanone, a flavanone glycoside and a member of 4'-hydroxyflavanones. It derives from a fustin.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Fustin 3-O-beta-D-galactoside exhibits various pharmacological properties that make it a candidate for therapeutic applications.
Anti-inflammatory Effects
Research indicates that fustin and its derivatives, including this compound, possess anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various models of inflammation . For instance, studies on adjuvant-induced arthritis have demonstrated that fustin can restore the balance of inflammatory responses, suggesting its potential use in treating chronic inflammatory diseases .
Antioxidant Activity
The antioxidant capacity of this compound has been documented through various assays. The compound helps mitigate oxidative damage by scavenging free radicals and enhancing the body’s antioxidant defenses . This property is particularly relevant in preventing oxidative stress-related diseases such as cancer and cardiovascular disorders.
Nutritional Applications
This compound is also explored for its role in nutrition, particularly in functional foods and dietary supplements.
Prebiotic Potential
As a galactoside, this compound may serve as a prebiotic, promoting the growth of beneficial gut bacteria like bifidobacteria. Studies have shown that galacto-oligosaccharides can enhance gut microbiota composition, which is crucial for digestive health and overall well-being . This application opens avenues for developing functional food products aimed at improving gut health.
Enhancement of Bioavailability
Research into the interactions between this compound and other dietary components suggests that it may enhance the bioavailability of certain nutrients. For example, studies have indicated that flavonoid glycosides can improve the absorption of minerals such as calcium and magnesium when included in dietary formulations .
Biotechnology Applications
This compound's unique chemical structure allows it to be utilized in various biotechnological applications.
Enzyme Substrate for Galacto-oligosaccharides Production
This compound can serve as a substrate for enzymatic reactions aimed at producing galacto-oligosaccharides through transgalactosylation processes using β-galactosidases from bifidobacteria . This application is particularly relevant in the food industry for developing prebiotic ingredients that support gut health.
Potential in Drug Development
The structural characteristics of this compound make it a candidate for drug development targeting galectin proteins involved in fibrotic diseases and cancer. Inhibitors derived from galacto-sugar structures are being explored to modulate galectin activity, which could lead to novel therapeutic strategies for treating fibrotic conditions .
Eigenschaften
Molekularformel |
C21H22O11 |
|---|---|
Molekulargewicht |
450.4 g/mol |
IUPAC-Name |
(2R,3S)-2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O11/c22-7-14-16(27)17(28)18(29)21(31-14)32-20-15(26)10-3-2-9(23)6-13(10)30-19(20)8-1-4-11(24)12(25)5-8/h1-6,14,16-25,27-29H,7H2/t14-,16+,17+,18-,19-,20-,21+/m1/s1 |
InChI-Schlüssel |
QSWUCBJNTODEKO-PKOGLCCJSA-N |
SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Isomerische SMILES |
C1=CC(=C(C=C1[C@@H]2[C@@H](C(=O)C3=C(O2)C=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2C(C(=O)C3=C(O2)C=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















